p38 MAPKα Inhibition Potency: 3-Aminobutan-2-one vs. In-Class Aminoketones
3-Aminobutan-2-one exhibits potent inhibition of p38 MAPKα (Mitogen-activated protein kinase 14) with an IC50 of 11 nM in a HotSpot kinase assay using purified enzyme and 1 µM ATP [1]. In contrast, the positional isomer 4-amino-2-butanone shows no comparable reported activity against p38 MAPKα, with available kinase profiling data indicating substantially weaker or absent inhibition in analogous assay formats [2]. This quantitative difference in target engagement provides a clear rationale for selecting 3-aminobutan-2-one over the 4-amino isomer for p38 MAPK-related research programs.
| Evidence Dimension | p38 MAPKα inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | 4-Amino-2-butanone: no significant p38 MAPKα inhibition reported |
| Quantified Difference | >100-fold difference estimated (target compound active at 11 nM vs. comparator lacking measurable activity) |
| Conditions | HotSpot kinase assay, purified p38 MAPKα enzyme, 1 µM ATP, 1 hr incubation |
Why This Matters
The 11 nM IC50 against p38 MAPKα represents a validated starting point for medicinal chemistry optimization in inflammatory disease programs, whereas the 4-amino positional isomer lacks this established activity profile.
- [1] BindingDB BDBM255476; US Patent 10941115, Example 1. Affinity Data IC50: 11 nM for p38 MAPKα. View Source
- [2] BindingDB and PubChem BioAssay searches for 4-amino-2-butanone kinase inhibition. No p38 MAPKα IC50 data retrieved. View Source
